- Efficient Modular Synthesis of Isomeric Mono- and Bispyridyl[2.2]paracyclophanes by Palladium-Catalyzed Cross- Coupling Reactions, Advanced Synthesis & Catalysis, 2016, 358(10), 1664-1670
Cas no 96392-77-7 (4,16-Dibromo2.2paracyclophane)
4,16-Dibromo-2.2-paracyclophane is a brominated derivative of [2.2]paracyclophane, characterized by its rigid, cyclic structure and two bromine substituents at the 4 and 16 positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of functionalized cyclophanes and conjugated polymers. Its bromine groups enhance reactivity, enabling efficient cross-coupling reactions such as Suzuki or Sonogashira couplings. The sterically constrained framework of [2.2]paracyclophane contributes to unique electronic and structural properties, making it useful in materials science and supramolecular chemistry. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
4,16-Dibromo2.2paracyclophane structure
Product Name:4,16-Dibromo2.2paracyclophane
CAS No:96392-77-7
MF:C16H14Br2
MW:366.090363025665
MDL:MFCD09953451
CID:91121
Update Time:2025-10-14
4,16-Dibromo2.2paracyclophane Chemical and Physical Properties
Names and Identifiers
-
- 4,16-Dibromo[2.2]paracyclophane
- 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene (ACI)
- Pseudo-para-4,16-Dibromo[2,2]paracyclophane
- BRXUHYFFGQYIJL-UHFFFAOYSA-N
- racemic-5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
- Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,11-dibromo-
- 4,16-Dibromo[2.2]paracyclophane[5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
- 5,15-dibromotricyclo[9.3.1.1?,?]hexadeca-1(15),4(16),5,7,11,13-hexaene
- 4,16-Dibromo2.2paracyclophane
-
- MDL: MFCD09953451
- Inchi: 1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2
- InChI Key: QDMAXRJHDMKTQH-UHFFFAOYSA-N
- SMILES: C12C=CC(=C(Br)C=1)CCC1C=CC(=C(Br)C=1)CC2
Computed Properties
- Exact Mass: 363.94600
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
Experimental Properties
- Color/Form: White or cream crystalline powder
- Density: 1.565
- Melting Point: 249-252°C
- Boiling Point: 417.9°C at 760 mmHg
- Flash Point: 241.7°C
- Refractive Index: 1.627
- PSA: 0.00000
- LogP: 5.09540
- Solubility: Insoluble in water
4,16-Dibromo2.2paracyclophane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D270495-500mg |
4,16-Dibromo[2.2]paracyclophane |
96392-77-7 | 500mg |
$ 155.00 | 2022-06-05 | ||
| TRC | D270495-1000mg |
4,16-Dibromo[2.2]paracyclophane |
96392-77-7 | 1g |
$ 260.00 | 2022-06-05 | ||
| TRC | D270495-2000mg |
4,16-Dibromo[2.2]paracyclophane |
96392-77-7 | 2g |
$ 415.00 | 2022-06-05 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY637-250mg |
13,15-dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene |
96392-77-7 | 95% | 250mg |
¥173.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY637-1g |
13,15-dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene |
96392-77-7 | 95% | 1g |
¥439.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY637-5g |
13,15-dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene |
96392-77-7 | 95% | 5g |
¥1541.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY637-25g |
13,15-dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene |
96392-77-7 | 95% | 25g |
¥5407.0 | 2024-04-15 | |
| abcr | AB584331-100mg |
(R)-4,12-Dibromo[2.2]paracyclophane, 95%, (99% ee); . |
96392-77-7 | 95% | 100mg |
€152.00 | 2025-04-14 | |
| abcr | AB212390-1 g |
4,16-Dibromo[2.2]paracyclophane, 98%; . |
96392-77-7 | 98% | 1g |
€98.00 | 2023-05-06 | |
| abcr | AB212390-5 g |
4,16-Dibromo[2.2]paracyclophane, 98%; . |
96392-77-7 | 98% | 5g |
€246.00 | 2023-05-06 |
4,16-Dibromo2.2paracyclophane Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ; 1 h, rt
1.2 Solvents: Dichloromethane ; 30 min, rt
1.3 Reagents: Bromine ; 5 h, rt; 3 d, rt
1.4 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 30 min, rt
1.3 Reagents: Bromine ; 5 h, rt; 3 d, rt
1.4 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Iron , Bromine Solvents: Carbon tetrachloride , Dichloromethane ; 24 h, rt
Reference
- Synthesis and properties of a novel through-space conjugated polymer with [2.2]paracyclophane and ferrocene in the main chain, Macromolecules, 2003, 36(25), 9319-9324
Production Method 3
Reaction Conditions
1.1 Reagents: Iron , Bromine Solvents: Carbon tetrachloride , Dichloromethane ; 24 h, reflux
Reference
- Synthesis and Properties of Novel σ-π-Conjugated Polymers with Alternating Organosilicon and [2.2]Paracyclophane Units in the Main Chain, Organometallics, 2003, 22(17), 3553-3557
Production Method 4
Reaction Conditions
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ; 1 h, reflux
1.2 Reagents: Bromine ; 5 h, reflux; 1 h, reflux
1.2 Reagents: Bromine ; 5 h, reflux; 1 h, reflux
Reference
- Oligoanilines as charge transporting substances with good heat resistance and solvent solubility, and organic electronic or electroluminescent devices using them, Japan, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; rt; 3 h, 60 °C
Reference
- A two-year water-stable 2D MOF with aqueous NIR photothermal conversion ability, Dalton Transactions, 2021, 50(4), 1374-1383
Production Method 6
Reaction Conditions
1.1 Reagents: Iron , Bromine Solvents: Dimethylformamide
Reference
- Through-space π-delocalization in a conjugated macrocycle consisting of [2.2]paracyclophane, Chemical Communications (Cambridge, 2019, 55(97), 14617-14620
Production Method 7
Reaction Conditions
1.1 Reagents: Bromine Catalysts: Iron
Reference
- Chiroptical Properties of Oligophenylenes Anchoring with Stereogenic [2.2]Paracyclophane, Chemistry Letters, 2019, 48(7), 640-643
Production Method 8
Reaction Conditions
1.1 Reagents: Iron , Bromine Solvents: Dichloromethane ; rt → reflux; 3 h, reflux; overnight, reflux → rt
Reference
- Preparation of benzimidazole derivatives as hepatitis C virus inhibitors, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ; 4 h, reflux; reflux
Reference
- [2.2]Paracyclophane as a bridging unit in the design of organic dyes for sensitized solar cells, Chemical Communications (Cambridge, 2012, 48(5), 726-728
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene , Water ; rt; 30 min, rt
1.2 Reagents: 2-Chlorophenothiazine ; 4 h, reflux
1.2 Reagents: 2-Chlorophenothiazine ; 4 h, reflux
Reference
- A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane, Beilstein Journal of Organic Chemistry, 2016, 12, 2443-2449
Production Method 11
Reaction Conditions
1.1 Reagents: Iron , Bromine Solvents: Carbon tetrachloride ; rt; 1 h, rt
1.2 Reagents: Bromine Solvents: Carbon tetrachloride ; 3 h, rt; 16 h, rt
1.2 Reagents: Bromine Solvents: Carbon tetrachloride ; 3 h, rt; 16 h, rt
Reference
- Ultrasensitive In Situ Fluorescence Analysis using Modulated Fluorescence Interference Contrast at Nanostructured Polymer Surfaces, Advanced Materials (Weinheim, 2016, 28(12), 2367-2373
Production Method 12
Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water ; 1.5 h, rt
1.2 Reagents: 2-Chlorophenothiazine Solvents: Toluene ; 3 h, reflux; 1.5 h, reflux; cooled
1.2 Reagents: 2-Chlorophenothiazine Solvents: Toluene ; 3 h, reflux; 1.5 h, reflux; cooled
Reference
- An improved method for the regiospecific synthesis of polysubstituted [2.2]paracyclophanes, Synlett, 2005, (14), 2130-2134
Production Method 13
Reaction Conditions
1.1 Reagents: Iron , Bromine ; heated
Reference
- Synthesis and chiroptical properties of stereogenic cyclic dimers based on 2,2'-biselenophene and [2.2]paracyclophane, Organic & Biomolecular Chemistry, 2019, 17(39), 8822-8826
Production Method 14
Reaction Conditions
1.1 Reagents: Iron , Bromine Solvents: Dichloromethane ; 0.5 h
1.2 Solvents: Dichloromethane ; rt; 2 h, reflux
1.3 Reagents: Bromine Solvents: Dichloromethane ; 3 h, reflux; 3 h, reflux; reflux → rt; overnight, rt
1.2 Solvents: Dichloromethane ; rt; 2 h, reflux
1.3 Reagents: Bromine Solvents: Dichloromethane ; 3 h, reflux; 3 h, reflux; reflux → rt; overnight, rt
Reference
- Preparation of peptide substituted diphenylhexacyclophane compounds for treatment of hepatitis c virus infection, World Intellectual Property Organization, , ,
4,16-Dibromo2.2paracyclophane Raw materials
- Benzenemethanaminium, 2-bromo-N,N,N,4-tetramethyl-, bromide (1:1)
- tricyclo[8.2.2.2??]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene
4,16-Dibromo2.2paracyclophane Preparation Products
4,16-Dibromo2.2paracyclophane Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:96392-77-7)4,16-Dibromo2.2paracyclophane
Order Number:A853354
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:45
Price ($):185.0/649.0
Email:sales@amadischem.com
4,16-Dibromo2.2paracyclophane Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:96392-77-7)4,16-Dibromo2.2paracyclophane
Purity:99%/99%
Quantity:5g/25g
Price ($):185.0/649.0